1-phenyl-4-(2-thienylmethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-5-14(6-3-1)17-10-8-16(9-11-17)13-15-7-4-12-18-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFYIOSTLFWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 Phenyl 4 2 Thienylmethyl Piperazine
Established Synthetic Routes for 1-phenyl-4-(2-thienylmethyl)piperazine
The construction of this compound is typically achieved by forming the bond between the N-4 nitrogen of the piperazine (B1678402) ring and the methylene (B1212753) carbon of the 2-thienylmethyl group. The most common and established methods for this transformation are nucleophilic substitution (N-alkylation) and reductive amination.
Key Precursors and Reaction Conditions
The synthesis of the target compound fundamentally relies on two key precursors: 1-phenylpiperazine (B188723) and a reagent capable of introducing the 2-thienylmethyl moiety.
Route 1: N-Alkylation
A widely used method for creating N-alkylated piperazines is the reaction of a monosubstituted piperazine with an appropriate alkyl halide. nih.gov For the synthesis of this compound, this involves the N-alkylation of 1-phenylpiperazine with a 2-thienylmethyl halide, such as 2-thenyl chloride or 2-thenyl bromide.
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (TEA). nih.gov The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724), or aromatic hydrocarbons like toluene, being frequently employed. nih.govgoogle.com The reaction temperature can range from room temperature to elevated temperatures to ensure completion. google.com
Route 2: Reductive Amination
Reductive amination offers an alternative pathway, particularly when the corresponding aldehyde is readily available. researchgate.net This two-step, one-pot process involves the reaction of 1-phenylpiperazine with 2-thiophenecarboxaldehyde. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). ineosopen.org Sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of slightly acidic conditions which can facilitate iminium ion formation. The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. ineosopen.orgreddit.com
The key precursors and typical conditions for these established routes are summarized in the table below.
| Synthetic Route | Precursor 1 | Precursor 2 | Typical Reagents & Conditions |
| N-Alkylation | 1-Phenylpiperazine | 2-Thenyl chloride or bromide | Base (e.g., K₂CO₃, TEA), Solvent (e.g., DMF, Toluene), Room Temp to Reflux |
| Reductive Amination | 1-Phenylpiperazine | 2-Thiophenecarboxaldehyde | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCM), Room Temp |
Reaction Mechanism Elucidation for Piperazine Core Formation
The piperazine core of the key precursor, 1-phenylpiperazine, can be synthesized through several methods. A common industrial and laboratory approach involves the cyclization of an aniline (B41778) derivative with a suitable dielectrophile. One established method is the reaction of an aniline, such as p-anisidine (B42471) (a precursor to a substituted phenylpiperazine), with diethanolamine (B148213) in the presence of a strong acid like hydrobromic acid (HBr), which facilitates the in situ formation of bis(2-haloethyl)amine. core.ac.uk
A widely cited laboratory-scale synthesis involves the direct reaction of a substituted aniline with commercially available bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov The mechanism proceeds via a double nucleophilic substitution.
First N-Arylation: The primary nitrogen atom of the aniline attacks one of the electrophilic carbons of bis(2-chloroethyl)amine, displacing a chloride ion. This forms an intermediate N-aryl-N-(2-chloroethyl)ethanamine.
Intramolecular Cyclization: The secondary amine nitrogen of this intermediate then acts as an intramolecular nucleophile, attacking the remaining electrophilic carbon attached to the second chlorine atom. This second nucleophilic substitution displaces the final chloride ion and closes the six-membered ring, forming the 1-phenylpiperazine hydrochloride salt. researchgate.net
Neutralization: A final workup with a base neutralizes the hydrochloride salt to yield the free base, 1-phenylpiperazine.
This method provides a direct and efficient route to the N-aryl piperazine core required for the subsequent synthesis of the target compound. nih.gov
Novel Approaches in the Synthesis of this compound Analogs
While traditional methods are robust, modern synthetic chemistry seeks more efficient, versatile, and environmentally benign routes. Research into the synthesis of piperazine analogs has focused on catalytic methods and stereoselective pathways.
Catalytic Methods in Piperazine Synthesis
Transition-metal catalysis has revolutionized the formation of C-N bonds, offering powerful alternatives for the synthesis of N-aryl piperazines, a key precursor. google.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for N-arylation. It allows for the coupling of an aryl halide or triflate with piperazine (or a mono-protected piperazine) to form the N-aryl bond under relatively mild conditions. This approach is highly versatile, tolerating a wide range of functional groups on the aryl partner. mdpi.com
Ullmann-Goldberg Reaction: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can also be used to couple aryl halides with piperazine. While often requiring higher temperatures than palladium-catalyzed methods, modern ligand development has improved the scope and mildness of this reaction. google.com
Reductive Amination via Borrowing Hydrogen: An emerging catalytic approach involves the "borrowing hydrogen" or "hydrogen autotransfer" strategy. In this process, a catalyst (often based on iridium or ruthenium) temporarily removes hydrogen from an alcohol (e.g., 2-thiophenemethanol) to form an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine (e.g., 1-phenylpiperazine), and the catalyst returns the hydrogen to the resulting iminium ion to form the final product. This method is atom-economical as it uses alcohols directly, avoiding the pre-oxidation to aldehydes and generating water as the only byproduct.
Stereoselective Synthetic Pathways for Piperazine Derivatives
While this compound itself is achiral, the synthesis of chiral piperazine analogs is of great importance in drug discovery. Stereoselective methods are designed to control the three-dimensional arrangement of atoms, particularly when substituents are present on the carbon atoms of the piperazine ring.
One approach involves the use of chiral starting materials derived from the "chiral pool," such as amino acids. For example, a protected amino acid can be elaborated into a linear diamine precursor, which is then cyclized to form a C-substituted piperazine with a defined stereochemistry. researchgate.net Another strategy involves asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. For instance, asymmetric lithiation of a protected piperazine followed by trapping with an electrophile can introduce a substituent at a carbon atom with high enantioselectivity.
Functionalization and Derivatization of the this compound Core
Derivatization of the this compound core can be achieved by modifying the phenyl ring, the thiophene (B33073) ring, or the piperazine nitrogen atoms (if one were to cleave and re-functionalize).
The most direct functionalization involves reactions at the N-4 position of a 1-phenylpiperazine precursor, which is the basis of the syntheses described in section 2.1. A wide variety of groups beyond 2-thienylmethyl can be introduced via N-alkylation or amidation. For example, reacting 1-phenylpiperazine derivatives with various acid halides or sulfonyl halides in the presence of a base like triethylamine yields the corresponding amides and sulfonamides, respectively. nih.gov
Further derivatization can be achieved through electrophilic aromatic substitution on either the phenyl or thiophene rings.
Thiophene Ring: The thiophene ring is generally more reactive towards electrophilic substitution than the phenyl ring. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially on the thiophene ring, likely at the 5-position, which is activated by the sulfur atom and the alkyl substituent.
Phenyl Ring: The phenyl ring, influenced by the electron-donating (via resonance) but inductively withdrawing piperazine substituent, can also undergo electrophilic substitution. The substitution pattern would direct incoming electrophiles primarily to the para and ortho positions.
Recent advances have also focused on the direct C-H functionalization of the piperazine ring itself, often using photoredox catalysis. mdpi.com These methods allow for the introduction of aryl or other groups directly onto the carbon skeleton of the piperazine, opening new avenues for creating structural diversity. mdpi.com
Chemical Modifications at the Phenyl Moiety
Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2), which can subsequently be reduced to an amino group (-NH2), providing a handle for further functionalization. masterorganicchemistry.commasterorganicchemistry.com Halogenation, using reagents like N-bromosuccinimide or N-chlorosuccinimide, can introduce bromine or chlorine atoms at various positions on the phenyl ring.
Furthermore, the synthesis of derivatives with pre-installed substituents on the phenyl ring is a common strategy. This involves starting with a substituted aniline which is then used to construct the piperazine ring. For example, derivatives bearing chloro, methoxy, or methyl groups on the phenyl ring have been synthesized using the corresponding substituted anilines as starting materials. researchgate.netcore.ac.ukresearchgate.net One-pot synthesis methods starting from diethanolamine and a substituted aniline, such as p-anisidine, have been developed to produce N-arylpiperazines. core.ac.uk These N-arylpiperazines can then be alkylated with a 2-thienylmethyl halide to yield the desired 1-(substituted-phenyl)-4-(2-thienylmethyl)piperazine derivatives.
The following table summarizes some examples of substituted 1-arylpiperazine derivatives that can be envisioned as precursors or analogs to modified this compound.
Table 1: Examples of Substituted 1-Arylpiperazine Precursors
| Phenyl Substituent | Precursor Compound | Reference |
|---|---|---|
| 4-Chloro | 1-(4-chlorophenyl)piperazine | researchgate.net |
| 4-Methoxy | 1-(4-methoxyphenyl)piperazine | core.ac.ukresearchgate.net |
| 4-Methyl | 1-(4-methylphenyl)piperazine | researchgate.net |
| 4-Nitro | 1-(4-nitrophenyl)piperazine | core.ac.uk |
| 3-Methyl | 1-(3-methylphenyl)piperazine | chemicalbook.com |
Structural Alterations to the Thienyl Group
The thienyl moiety of this compound offers another avenue for structural diversification. The thiophene ring is known for its reactivity in electrophilic substitution reactions, which typically occur at the 5-position due to the activating effect of the sulfur atom. e-bookshelf.de
Reactions such as halogenation, nitration, and acylation can be performed on the thiophene ring. For instance, bromination can be achieved using N-bromosuccinimide in a suitable solvent. The resulting bromo-substituted thienyl derivative can then serve as a versatile intermediate for cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon bonds. researchgate.net
The introduction of functional groups can also be achieved through the cyclization of appropriately functionalized precursors. For example, thiophene derivatives can be synthesized through the cyclization of S-containing alkyne substrates. mdpi.com While direct modification of the thienyl group in this compound is not extensively documented in the reviewed literature, the known reactivity of thiophene suggests that such derivatization is chemically feasible. researchgate.netnih.gov
Research into the functionalization of the thiophene ring in similar structures provides a basis for potential synthetic routes. mdpi.comresearchgate.net For instance, the synthesis of thiophene-2-carboxamide derivatives has been achieved through the condensation of functionalized thiocarbamoyl compounds with α-halogenated reagents. nih.gov
Substitutions on the Piperazine Ring System
The piperazine ring in this compound contains a secondary amine that is a prime site for substitution reactions. The nitrogen atom at the 1-position is typically arylated, while the nitrogen at the 4-position, bearing the thienylmethyl group, can be further functionalized. However, in the context of derivatization, it is more common to start with 1-phenylpiperazine and introduce the thienylmethyl group via N-alkylation. nih.gov
Further substitutions on the piperazine ring itself are also possible, although less common for this specific compound. These could involve the introduction of alkyl or other functional groups at the carbon atoms of the piperazine ring, which would typically require a de novo synthesis of the piperazine ring.
A more straightforward approach to diversification is the N-acylation or N-alkylation of the piperazine nitrogen. For instance, reaction with various acid halides or sulfonyl halides in the presence of a base like triethylamine can yield a range of amide and sulfonamide derivatives. nih.gov This has been demonstrated in the synthesis of various 4-substituted 1-phenylpiperazine derivatives. researchgate.net
The following interactive table showcases examples of N-substituted piperazine derivatives, illustrating the types of modifications possible on the piperazine ring.
Table 2: Examples of N-Substituted Piperazine Derivatives
| N-Substituent | Resulting Derivative Class | Reagents | Reference |
|---|---|---|---|
| Alkyl groups | N-Alkylpiperazines | Alkyl halides | nih.gov |
| Carbonyl groups | N-Acylpiperazines | Acid halides | researchgate.net |
| Sulfonyl groups | N-Sulfonylpiperazines | Sulfonyl halides | researchgate.net |
| Benzyl groups | N-Benzylpiperazines | Benzyl halides | nih.gov |
Purification and Characterization Techniques for Synthetic Products
The purification of this compound and its synthetic derivatives is crucial to obtain materials of high purity for subsequent applications. Common purification techniques include crystallization, and column chromatography. benthamopen.comgoogle.com
Crystallization is often employed for solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool, leading to the formation of crystals of the purified compound. benthamopen.com For non-crystalline or oily products, as well as for the separation of complex mixtures, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, with the polarity adjusted to achieve optimal separation. researchgate.net
The characterization of the synthesized products relies on a combination of spectroscopic techniques to confirm their chemical structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the structure of the molecule. ¹H NMR provides information about the chemical environment of the protons, while ¹³C NMR details the carbon framework. mdpi.comresearchgate.net For 1-phenylpiperazine, the chemical shifts of the piperazine ring protons are well-documented and serve as a reference. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O (carbonyl), N-H (amine), and C-S (thiophene) bonds, by their characteristic absorption frequencies. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which confirms its elemental composition. mdpi.com
The following table provides a summary of the analytical techniques used for the characterization of phenylpiperazine derivatives.
Table 3: Analytical Techniques for Characterization
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Proton chemical environment and coupling | mdpi.comresearchgate.net |
| ¹³C NMR | Carbon skeleton of the molecule | mdpi.comresearchgate.net |
| IR Spectroscopy | Presence of functional groups | mdpi.com |
| Mass Spectrometry | Molecular weight and elemental composition | mdpi.com |
Pharmacological Modulatory Profiles of 1 Phenyl 4 2 Thienylmethyl Piperazine at Molecular Targets
Investigation of Neurotransmitter Receptor Interactions of Piperazine (B1678402) Derivatives
The 1-phenylpiperazine (B188723) moiety is a common scaffold in many centrally active agents, and its derivatives have been extensively investigated for their interactions with various neurotransmitter receptors. nih.gov The nature and position of the substituent on the second nitrogen of the piperazine ring, in this case, a 2-thienylmethyl group, are critical in determining the affinity and selectivity for different receptor subtypes.
Arylpiperazine derivatives are well-known for their significant interactions with serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. mdpi.comnih.gov N4-substitution on the piperazine ring can modulate the affinity for these receptors. For instance, studies on a range of 4-substituted 1-arylpiperazines have demonstrated high affinity for 5-HT1A receptors. nih.gov One study reported that 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibited a very high affinity for 5-HT1A sites with a Ki value of 0.6 nM. nih.gov
In a series of 1-aryl-4-(arylpyridylmethyl)piperazines, which bear structural resemblance to 1-phenyl-4-(2-thienylmethyl)piperazine, compounds were found to possess high affinity for 5-HT1A receptors, with some exhibiting agonist activity. nih.gov Another study on N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides and related ureas also highlighted the potential for high-affinity interactions with 5-HT1A receptors. nih.gov The functional activity of these compounds at 5-HT1A receptors can range from full agonism to antagonism, depending on the specific substitutions. nih.gov
Regarding the 5-HT2A receptor, many arylpiperazine derivatives also show notable affinity. mdpi.com For example, a series of novel benzoxazole-piperidine (piperazine) derivatives were developed with high affinity for both 5-HT1A and 5-HT2A receptors. nih.gov The affinity for the 5-HT2A receptor is a key characteristic of many atypical antipsychotic drugs.
Table 1: Serotonin Receptor Affinities of Structurally Related Piperazine Derivatives
| Compound Name | Receptor Subtype | Affinity (Ki, nM) | Source |
|---|---|---|---|
| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | nih.gov |
| SLV313 (an aryl-4-(arylpyridylmethyl)piperazine) | 5-HT1A | High Affinity | nih.gov |
| Various N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides/ureas | 5-HT1A | Variable | nih.gov |
| Various benzoxazole-piperazine derivatives | 5-HT1A, 5-HT2A | High Affinity | nih.gov |
| A series of 1-aryl-4-(biarylmethylene)piperazines | 5-HT1A | Variable | nih.gov |
Dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, are another primary target for phenylpiperazine derivatives. nih.gov The affinity for these receptors is a crucial factor in the pharmacological profile of potential antipsychotic and anti-Parkinsonian agents. Research on N-phenylpiperazine analogs has shown that they can bind with high affinity and selectivity to the D3 receptor over the D2 receptor. nih.gov For example, a 4-thiophene-3-yl-benzamide N-phenylpiperazine analog demonstrated a Ki value of 1.4 nM for the D3 receptor with over 400-fold selectivity versus the D2 receptor. nih.gov
Studies on 1-(2-heteroarylalkyl)-4-phenylpiperazines have shown that small structural modifications, such as the introduction of a methyl group, can significantly affect D2 receptor affinity. lookchem.com Furthermore, a series of 1-aryl-4-(biarylmethylene)piperazines were found to have high affinity for D2 receptors. nih.gov The functional activity at dopamine receptors for these types of compounds is often antagonistic, a key feature for antipsychotic efficacy. nih.gov
Table 2: Dopamine Receptor Affinities of Structurally Related Piperazine Derivatives
| Compound Name | Receptor Subtype | Affinity (Ki, nM) | Source |
|---|---|---|---|
| 4-thiophene-3-yl-benzamide N-phenylpiperazine analog | D3 | 1.4 | nih.gov |
| 4-thiophene-3-yl-benzamide N-phenylpiperazine analog | D2 | >560 | nih.gov |
| (±)6-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,4-dihydroquinoxaline-2,3-dione | D2 | 6.0 | lookchem.com |
| (±)5-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,3-dihydrobenzoimidazol-2-thione | D2 | 5.3 | lookchem.com |
| SLV313 (an aryl-4-(arylpyridylmethyl)piperazine) | D2 | High Affinity | nih.gov |
| A series of 1-aryl-4-(biarylmethylene)piperazines | D2 | Variable | nih.gov |
Beyond the primary monoaminergic receptors, piperazine derivatives can engage with other GPCRs. The specific interactions of this compound with other GPCRs have not been documented. However, the diverse binding profiles of other phenylpiperazine compounds suggest that off-target interactions are possible and would require experimental evaluation to determine.
Ligand-Gated Ion Channel Modulation
The interaction of this compound with ligand-gated ion channels (LGICs) is not well-characterized. nih.gov However, some piperazine-based compounds have been investigated for their effects on certain LGICs. For example, a study on piperazine-based antagonists for the P2X4 receptor, an ATP-gated ion channel, highlights the potential for this chemical class to modulate LGIC activity. nih.gov The P2X4 receptor is involved in processes such as neuroinflammation and chronic pain. nih.gov Whether this compound interacts with P2X4 or other LGICs like the GABA-A or NMDA receptors would need to be determined through specific in vitro assays.
Transporter Protein Inhibition/Modulation
Phenylpiperazine derivatives have been shown to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). The inhibition of these transporters can lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism central to the action of many antidepressant and stimulant drugs. While specific data for this compound is not available, the broader class of arylpiperazines has been studied in this context. For instance, some arylpiperazine derivatives have been designed as potent inhibitors of the serotonin transporter. The specific nature of the aryl group and the substituent on the other piperazine nitrogen are key determinants of affinity and selectivity for these transporters.
In-depth Analysis of this compound Reveals Data Scarcity
A comprehensive review of scientific literature and chemical databases for the pharmacological profile of the compound this compound indicates a significant lack of specific data regarding its interactions with key molecular targets. Despite extensive searches for its binding affinities and functional activities at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), no concrete quantitative data, such as Ki or IC50 values, could be retrieved for this specific molecule.
Similarly, an investigation into the enzyme inhibition profiles of piperazine derivatives, while showing that this class of compounds can interact with various enzymes, did not yield specific information for this compound.
This absence of specific pharmacological data prevents a detailed analysis as requested. The scientific community has explored various phenylpiperazine and thienyl derivatives for a range of biological activities; however, this particular compound, this compound, appears to be either under-researched or the findings are not publicly available.
Due to the unavailability of the necessary specific data for this compound, it is not possible to provide a detailed and scientifically accurate article on its pharmacological modulatory profiles and enzyme inhibition profiles as outlined. Further experimental research would be required to elucidate the specific interactions of this compound with the aforementioned molecular targets.
Structure Activity Relationship Sar Studies of 1 Phenyl 4 2 Thienylmethyl Piperazine and Its Analogs
Elucidation of Pharmacophoric Requirements for Piperazine (B1678402) Derivative Activity
The arylpiperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, especially aminergic GPCRs. nih.govmdpi.com A general pharmacophore model for the activity of arylpiperazine derivatives has emerged from extensive research. This model consists of several key features that are crucial for receptor recognition and binding.
The fundamental components of the arylpiperazine pharmacophore include:
An Aromatic Ring: An N-aryl group, such as the phenyl ring in 1-phenylpiperazine (B188723), is a critical component. This region often engages in hydrophobic or π-stacking interactions within the receptor's binding pocket. nih.govacs.org
A Basic Nitrogen Atom: The distal nitrogen atom of the piperazine ring (N4) is typically protonated at physiological pH. This positively charged center forms a key ionic bond with an acidic amino acid residue, such as a highly conserved aspartate (Asp) residue in the third transmembrane helix (TMH3) of many aminergic GPCRs. acs.org
A Connecting Linker and a Terminal Moiety: The core pharmacophore is often extended by a linker, such as the methylene (B1212753) group in 1-phenyl-4-(2-thienylmethyl)piperazine, which connects to a terminal group (the thienyl moiety). The length and nature of this linker and the characteristics of the terminal group are crucial for modulating affinity and selectivity for different receptor subtypes. nih.govnih.gov Long-chain arylpiperazines (LCAPs) are a well-known class where the linker and terminal group play a significant role in targeting specific serotonin (B10506) receptors. nih.govmdpi.com
These elements—the aryl head, the central basic piperazine core, and the terminal fragment connected by a linker—constitute the modular design of arylpiperazine ligands. nih.gov Modifications to any of these three parts can significantly alter the compound's pharmacological profile, allowing for the fine-tuning of its activity toward specific receptors.
Impact of Phenyl Ring Substitutions on Target Binding and Efficacy
The substitution pattern on the N-phenyl ring of arylpiperazine derivatives is a critical determinant of their binding affinity and efficacy at various receptors. Altering the electronic properties, size, and lipophilicity of this region directly influences the interactions with the receptor's binding site.
Studies have shown that both the type and position of substituents on the phenyl ring can dramatically modulate biological activity. For instance, in a series of androgen receptor (AR) antagonists, substitutions on the phenylpiperazine moiety were key to their potency. nih.govnih.gov A compound with a 4-chlorophenyl group (Compound 21) demonstrated high binding affinity for the AR, while a derivative with a 4-trifluoromethylphenyl group (Compound 26) also showed significant activity. nih.gov This suggests that electron-withdrawing groups at the para-position of the phenyl ring can be favorable for activity.
Similarly, in a series of 1,2-benzothiazine derivatives with anticancer properties, the nature of the phenylpiperazine substituent was paramount. nih.gov Compounds bearing a 3,4-dichlorophenylpiperazine moiety (e.g., BS130 and BS230) exhibited the strongest cytotoxic effects against breast cancer cell lines, proving more potent than analogs with a single fluorine or a trifluoromethyl group. nih.gov This highlights that the cumulative electronic and steric effects of multiple substituents can enhance efficacy.
The following table summarizes findings from various studies on how different phenyl ring substitutions affect the biological activity of arylpiperazine analogs.
| Base Scaffold | Phenyl Ring Substituent | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| Arylpiperazine | 4-Chloro | High binding affinity and antagonistic potency | Androgen Receptor (AR) | nih.govnih.gov |
| Arylpiperazine | 4-Fluoro | Moderate binding affinity | Androgen Receptor (AR) | nih.gov |
| Arylpiperazine | 4-Trifluoromethyl | Significant binding affinity | Androgen Receptor (AR) | nih.gov |
| 1,2-Benzothiazine-Arylpiperazine | 3,4-Dichloro | Strongest cytotoxic effect on MCF7 cancer cells | Anticancer | nih.gov |
| 1,2-Benzothiazine-Arylpiperazine | 4-Fluoro | Lower cytotoxic effect compared to dichloro analog | Anticancer | nih.gov |
| 1,2-Benzothiazine-Arylpiperazine | 3-Trifluoromethyl | Lower cytotoxic effect compared to dichloro analog | Anticancer | nih.gov |
| Cinnoline-Arylpiperazine | 4-Fluoro | Exhibited antifungal activity | Antifungal (Candida) | mdpi.com |
Influence of Thienyl Moiety Modifications on Receptor Selectivity
The thienyl moiety in this compound occupies the terminal region of the molecule, which often interacts with a secondary, less-conserved binding pocket in receptors. Modifications in this area are a key strategy for tuning receptor selectivity. The thiophene (B33073) ring itself is a well-known bioisostere of the phenyl ring, meaning it has similar physical and chemical properties, allowing it to be substituted for a phenyl group while often maintaining or modulating biological activity. researchgate.netmdpi.com
The principle of bioisosteric replacement is crucial for understanding the SAR of this part of the molecule. mdpi.comnih.gov Replacing the thienyl ring with other aromatic or heterocyclic systems can have a profound impact on selectivity, for instance, between dopamine (B1211576) D2 and D3 receptors or among different serotonin (5-HT) receptor subtypes.
In a series of N-phenylpiperazine analogs designed as D3-selective ligands, replacing a benzamide (B126) moiety with a 4-(thiophen-3-yl)benzamide (B12553508) led to compounds with high affinity for the D3 receptor and significant selectivity over the D2 receptor. mdpi.com Further studies showed that while maintaining the fluorinated N-phenylpiperazine portion, varying the benzamide part (e.g., comparing 4-thiophene-3-yl-benzamide with 4-thiazolyl-4-ylbenzamide) resulted in a similar range of high D3 versus D2 receptor binding selectivity, indicating that different heterocycles can fulfill the necessary interactions in the secondary binding pocket. mdpi.com
Similarly, in the development of 5-HT1A receptor ligands, thieno[2,3-d]pyrimidinone derivatives demonstrated high affinity and selectivity. nih.govnih.gov The nature of the terminal heterocyclic system and the length of the alkyl chain connecting it to the piperazine core were shown to be critical for optimizing both potency and selectivity against α1-adrenergic receptors. nih.gov For example, compound 27 in one study, a thieno[2,3-d]pyrimidin-4(3H)-one derivative, was found to be highly potent and selective for the 5-HT1A receptor. nih.gov
The following table illustrates how modifications to the terminal heterocyclic moiety influence receptor binding and selectivity in arylpiperazine analogs.
| Arylpiperazine Analog Class | Terminal Moiety | Effect on Selectivity | Receptor Target | Reference |
|---|---|---|---|---|
| N-phenylpiperazine benzamides | 4-(Thiophen-3-yl)benzamide | High D3 vs. D2 selectivity (~500-fold) | Dopamine D3/D2 | mdpi.comresearchgate.net |
| N-phenylpiperazine benzamides | 4-(Thiazol-4-yl)benzamide | High D3 vs. D2 selectivity (~73-1390-fold) | Dopamine D3/D2 | mdpi.com |
| Arylpiperazinylalkylthio derivatives | Thieno[2,3-d]pyrimidinone | High 5-HT1A vs. α1AR selectivity (115-fold) | Serotonin 5-HT1A | nih.gov |
| Arylpiperazinylalkylthio derivatives | Thiadiazolo[3,2-a]thieno[2,3-d]pyrimidinone | Moderate 5-HT1A vs. α1AR selectivity (5-fold) | Serotonin 5-HT1A | nih.gov |
| Pyrazole carboxamides | 5-(5-alkynyl-2-thienyl)pyrazole | Good CB1 vs. CB2 selectivity | Cannabinoid CB1 | researchgate.netnih.gov |
Conformational Analysis and its Role in Biological Activity of Piperazine Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For arylpiperazine derivatives, the specific spatial arrangement of the pharmacophoric elements is what allows for a precise fit into the binding pocket of a target receptor. Conformational analysis helps to identify the low-energy, biologically active conformation of these molecules.
The piperazine ring typically adopts a stable chair conformation. The substituents on the two nitrogen atoms can be oriented in either an axial or equatorial position. The orientation of the N-phenyl group relative to the piperazine ring is of particular importance. mdpi.com The aryl group is not freely rotating and its preferred orientation can influence receptor interaction.
Computational Chemistry Approaches in SAR Development
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the SAR of compounds like this compound. These approaches allow researchers to rationalize experimental findings and guide the design of new, more effective molecules. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of unsynthesized compounds and identify which structural features are most important for potency. researchgate.netnih.govnih.govwu.ac.th For arylpiperazines, QSAR studies have successfully modeled their affinity for targets like the 5-HT1A receptor and their antidepressant effects. nih.govnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. nih.govnih.govnih.govresearchgate.net Docking studies for arylpiperazine derivatives have provided detailed insights into their binding modes. For example, docking has confirmed that the protonated piperazine nitrogen forms a key hydrogen bond with an aspartate residue in the receptor, while the aryl groups fit into hydrophobic pockets. nih.govnih.gov These studies help explain the experimental SAR data, such as why certain substitutions on the phenyl ring lead to higher affinity. nih.govnih.gov
Preclinical Mechanistic and Efficacy Investigations of 1 Phenyl 4 2 Thienylmethyl Piperazine
In Vitro Cellular and Tissue-Based Models
Specific data for 1-phenyl-4-(2-thienylmethyl)piperazine in the following in vitro models were not found in the reviewed literature.
Receptor Binding Assays and Radioligand Displacement Studies
No studies detailing the receptor binding profile or affinity (e.g., Ki, Kd, or IC50 values) of this compound for any specific receptors through radioligand displacement assays were identified. While related phenylpiperazine compounds have been characterized at dopamine (B1211576) and serotonin (B10506) receptors, this specific data is absent for the target molecule. nih.gov
Functional Assays on Cell Lines Expressing Recombinant Receptors
Information regarding the functional activity (e.g., agonism, antagonism, or inverse agonism) of this compound at recombinant receptors expressed in cell lines is not available. There are no published EC50 or IC50 values from functional assays such as calcium flux or cAMP accumulation for this compound.
Neurotransmitter Release and Uptake Studies in Synaptosomes or Brain Slices
No research could be found that investigates the effects of this compound on the release or uptake of neurotransmitters in isolated nerve terminals (synaptosomes) or brain tissue slices. Studies on other compounds, like 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), have shown effects on acetylcholine (B1216132) synthesis in synaptosomes, but similar data for the specified compound is missing. nih.gov
Enzyme Activity Assays in Cellular Extracts
There is no available data on the inhibitory or activating effects of this compound on specific enzymes in cellular extracts. While other piperazine (B1678402) derivatives have been evaluated for activities such as butyrylcholinesterase inhibition, the profile for this particular compound has not been published.
Cellular Permeation and Transport Studies
No studies were identified that specifically measure the cellular permeation, transport mechanisms, or efflux ratio of this compound across cell monolayers (e.g., Caco-2). While the permeation-enhancing properties of the parent compound, 1-phenylpiperazine (B188723), have been studied, this does not provide specific data for its 2-thienylmethyl derivative. nih.gov
In Vivo Animal Model Studies for Mechanistic Elucidation
No published in vivo studies using animal models to elucidate the mechanism of action or therapeutic efficacy of this compound were found. Research on other novel piperazine derivatives has shown various central nervous system effects in mice, including anxiolytic-like activity, but these findings are specific to the compounds tested in those studies. nih.govnih.gov
Behavioral Neuroscience Paradigms for Investigating Central Nervous System Effects
There are no publicly available studies that have investigated the effects of this compound in behavioral neuroscience paradigms. Therefore, no data on its potential impact on rodent models of anxiety, depression, psychosis, or cognition can be presented.
Neurochemical Analysis in Brain Regions Following Compound Administration
No research has been published detailing the neurochemical effects of this compound. Consequently, there is no information on its interaction with neurotransmitter systems, such as dopamine, serotonin, or norepinephrine (B1679862), in key brain regions.
Investigation of Peripheral Systemic Effects in Animal Models
There are no available data from preclinical studies on the peripheral systemic effects of this compound in animal models.
Biomarker Identification and Validation in Preclinical Settings
No studies have been identified that focus on the discovery or validation of biomarkers associated with the administration of this compound in preclinical models.
Translational Relevance of Preclinical Findings to General Biological Mechanisms
Due to the absence of any preclinical findings for this compound, a discussion on the translational relevance of such findings is not possible.
Pharmacokinetics and Metabolism of 1 Phenyl 4 2 Thienylmethyl Piperazine in Preclinical Systems
Absorption and Distribution in Animal Models
The absorption and distribution of a compound are critical determinants of its potential therapeutic efficacy and are influenced by a variety of physicochemical and physiological factors.
Bioavailability Assessment
Oral bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter. For many piperazine (B1678402) derivatives, oral bioavailability can be variable and is often limited by factors such as first-pass metabolism in the gut and liver, and the action of efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp, a transporter protein found in the intestinal epithelium, can actively pump drugs back into the intestinal lumen, thereby reducing their absorption. nih.gov
Studies on various piperazine derivatives have shown that their interaction with P-gp can significantly influence their oral bioavailability. For instance, some piperazine derivatives have been investigated as P-gp inhibitors to enhance the oral absorption of other drugs. nih.gov Co-administration of a piperazine derivative with paclitaxel (B517696), a known P-gp substrate, resulted in a 2.1-fold increase in the oral bioavailability of paclitaxel in rats. nih.gov This suggests that compounds of this class can interact with and potentially inhibit intestinal P-gp, which could in turn affect their own absorption.
While specific bioavailability data for 1-phenyl-4-(2-thienylmethyl)piperazine is not available in the public domain, the bioavailability of related phenylpiperazine compounds can be influenced by their structural features. The lipophilicity and ionization state (pKa) of the molecule play a crucial role. A certain degree of lipophilicity is required for passive diffusion across the gut wall, but excessive lipophilicity can lead to increased metabolic breakdown and poor solubility. mdpi.com
Table 1: Illustrative Oral Bioavailability of Structurally Related Phenylpiperazine Analogs in Rats
| Compound | Structural Class | Oral Bioavailability (%) | Key Influencing Factors |
| Analog A | Phenylpiperazine | 25 | High first-pass metabolism |
| Analog B | Thienylpiperazine | 45 | Moderate P-gp efflux |
| Analog C | Phenylpiperazine | 60 | Optimized lipophilicity |
Note: The data in this table is illustrative and based on general trends observed for the compound class, not on specific experimental results for this compound.
Tissue Distribution Profiles
Following absorption, a drug distributes from the systemic circulation into various tissues and organs. msdmanuals.com This distribution is governed by factors such as tissue perfusion, plasma protein binding, tissue binding, and the physicochemical properties of the drug. msdmanuals.comnih.gov Generally, drugs distribute more rapidly to highly perfused organs like the liver, kidney, and brain, and more slowly to less perfused tissues like muscle and fat. basicmedicalkey.com
For compounds intended to act on the central nervous system (CNS), distribution into the brain is of paramount importance. The extent of tissue distribution is often described by the apparent volume of distribution (Vd). A large Vd suggests extensive tissue distribution, while a small Vd indicates that the drug is primarily confined to the bloodstream. msdmanuals.com Lipophilic compounds tend to have a higher Vd as they can more readily cross cell membranes and accumulate in fatty tissues. nih.gov
Table 2: Illustrative Tissue-to-Plasma Concentration Ratios of a Representative Phenylpiperazine Analog in Rats
| Tissue | Tissue-to-Plasma Ratio (Kp) |
| Liver | 5.2 |
| Kidney | 3.8 |
| Brain | 1.5 |
| Muscle | 0.9 |
| Adipose | 7.1 |
Note: This table presents hypothetical data to illustrate the general distribution pattern of a lipophilic basic compound and is not based on experimental data for this compound.
Blood-Brain Barrier Penetration Studies
The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov For a drug to be effective in the CNS, it must be able to cross this barrier. nih.gov The ability of a compound to penetrate the BBB is largely dependent on its physicochemical properties, including molecular weight, lipophilicity, and the presence of specific transporter interactions. mdpi.comnih.gov
Generally, small, lipophilic molecules with a low molecular weight are more likely to cross the BBB via passive diffusion. mdpi.com However, the BBB also possesses efflux transporters, such as P-glycoprotein (P-gp), which can actively transport drugs out of the brain, limiting their CNS exposure. nih.gov Therefore, an ideal CNS drug should not only be able to enter the brain but also avoid being a substrate for these efflux transporters. h1.co
While no specific studies on the BBB penetration of this compound have been published, the structural characteristics of the molecule provide some indication of its potential. The presence of the phenyl and thienyl groups contributes to its lipophilicity, which is a favorable property for BBB penetration. However, the piperazine moiety can be a substrate for P-gp, which could potentially limit its brain uptake. Computational models and in vitro assays are often used in early drug discovery to predict the BBB penetration potential of new chemical entities. nih.gov
Metabolic Pathways and Metabolite Identification
The metabolism of a drug involves its biochemical transformation into other compounds, known as metabolites. This process primarily occurs in the liver and is crucial for the detoxification and elimination of foreign substances from the body. washington.edu
Hepatic Microsomal Metabolism Studies
Hepatic microsomal metabolism studies are in vitro experiments that use subcellular fractions of liver cells (microsomes) to investigate the metabolic fate of a compound. youtube.com These studies are instrumental in identifying the primary metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate. youtube.com
For many phenylpiperazine derivatives, metabolism is primarily mediated by CYP enzymes. nih.gov Common metabolic reactions include N-dealkylation of the piperazine ring, hydroxylation of the aromatic rings (both phenyl and thienyl), and oxidation of the piperazine ring itself. nih.govresearchgate.net For instance, studies on the piperazine-type neuroleptic perazine (B1214570) showed that CYP1A2 and CYP3A4 are the main isoenzymes catalyzing its 5-sulphoxidation, while CYP2C19 is the main isoform responsible for N-demethylation. nih.gov Similarly, the metabolism of thioridazine, another piperidine-containing drug, involves CYP1A2, CYP3A4, and CYP2D6. nih.gov
Given the structure of this compound, it is anticipated that its metabolism would involve similar pathways. The thienyl group can also undergo oxidation. The specific CYP isoforms involved would need to be determined through dedicated in vitro studies.
Table 3: Common Phase I Metabolic Reactions for Phenylpiperazine Derivatives in Hepatic Microsomes
| Metabolic Reaction | Description | Potential Metabolites of this compound |
| N-dealkylation | Cleavage of the thienylmethyl group from the piperazine nitrogen. | 1-phenylpiperazine (B188723) |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl or thienyl ring. | Hydroxyphenyl- or Hydroxythienyl- derivatives |
| Piperazine Ring Oxidation | Oxidation of the carbon atoms within the piperazine ring. | Piperazinone derivatives |
Note: This table outlines potential metabolic pathways based on the metabolism of related compounds.
In Vivo Metabolite Profiling
In vivo metabolite profiling involves the identification and quantification of drug metabolites in biological samples (e.g., plasma, urine, feces) from animal studies. nih.gov This provides a more complete picture of the drug's metabolic fate in a living organism, including both phase I and phase II metabolites. nih.gov Phase II metabolism typically involves the conjugation of the drug or its phase I metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. youtube.com
While no in vivo metabolite profile for this compound has been published, studies on other phenylpiperazine compounds have identified a range of metabolites. For example, in vivo studies with new psychoactive substances containing a piperazine core have identified metabolites resulting from hydroxylation, N-dealkylation, and subsequent glucuronidation. researchgate.netfrontiersin.org The identification of these metabolites is crucial for understanding the complete disposition of the drug and for identifying potential biomarkers of exposure. frontiersin.org
It is plausible that the in vivo metabolism of this compound would lead to the formation of hydroxylated metabolites on the phenyl and/or thienyl rings, which could then be conjugated with glucuronic acid. The N-dealkylated metabolite, 1-phenylpiperazine, could also be formed and further metabolized.
Excretion Routes and Clearance Mechanisms
Detailed, compound-specific research findings on the excretion and clearance of this compound in preclinical models are not available in the public domain. However, based on the known metabolic pathways of related phenylpiperazine compounds, a general overview of the expected processes can be inferred.
It is a common characteristic of phenylpiperazine derivatives that they undergo extensive metabolism before being eliminated from the body. Studies on similar compounds have shown that they are almost exclusively excreted as metabolites rather than as the unchanged parent drug. This extensive biotransformation is a key factor in their clearance from the systemic circulation.
The primary clearance mechanism for this class of compounds is expected to be hepatic metabolism, followed by the excretion of the resulting metabolites. The main routes of excretion for these metabolites are typically via the urine and feces. The specific contribution of each of these routes to the total elimination of this compound has not been documented.
Given the absence of specific data, it is not possible to provide a quantitative breakdown of the excretion pathways or the clearance rate for this compound in any preclinical species. Such an analysis would require dedicated in vivo studies that track the elimination of the radiolabeled compound and its metabolites over time.
The table below summarizes the expected, but currently unconfirmed, excretion and clearance profile for this compound, based on the general behavior of related compounds.
Table 1: Postulated Excretion and Clearance Profile of this compound in Preclinical Systems This table is based on general characteristics of phenylpiperazine derivatives and does not represent specific data for this compound.
| Parameter | Expected Pathway/Mechanism | Supporting Rationale |
| Primary Clearance Mechanism | Hepatic Metabolism | Phenylpiperazines are known to be extensively metabolized by liver enzymes. |
| Primary Excretion Routes | Renal (Urine) and Biliary (Feces) | Metabolites of similar compounds are typically eliminated through both urinary and fecal pathways. |
| Form of Excreted Compound | Primarily as Metabolites | Research on related compounds indicates that the parent drug is largely biotransformed before excretion. |
Further research, including dedicated preclinical pharmacokinetic studies, is necessary to elucidate the specific excretion routes and clearance mechanisms of this compound. Without such studies, any discussion on this topic remains speculative and based on the broader characteristics of the chemical class.
Advanced Analytical Techniques for 1 Phenyl 4 2 Thienylmethyl Piperazine Research
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for elucidating the molecular structure of 1-phenyl-4-(2-thienylmethyl)piperazine. By interacting with the molecule in distinct ways, different regions of the electromagnetic spectrum can provide detailed information about its atomic composition and bonding arrangement. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
For this compound, ¹H NMR would show distinct signals for the protons on the phenyl ring, the piperazine (B1678402) ring, the methylene (B1212753) bridge, and the thienyl ring. The aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.0–7.5 ppm), while the thienyl protons would also resonate in this aromatic region, with characteristic shifts and coupling patterns. chemicalbook.comresearchgate.net The protons on the piperazine ring typically appear as multiplets in the upfield region (δ 2.5–3.5 ppm). lew.ro The methylene protons connecting the piperazine and thienyl groups would likely present as a singlet around δ 3.5-4.0 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum would show distinct peaks for each unique carbon atom in the phenyl, piperazine, and thienyl moieties, with aromatic carbons appearing downfield (δ 110–150 ppm) and aliphatic carbons of the piperazine ring appearing more upfield (δ 40–60 ppm). lew.ro
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl-H | 6.8 - 7.3 | 116 - 152 |
| Piperazine-H (adjacent to Phenyl) | 3.1 - 3.3 | ~50 |
| Piperazine-H (adjacent to Methylene) | 2.5 - 2.7 | ~53 |
| Methylene-H (-CH₂-) | ~3.7 | ~58 |
| Thienyl-H | 6.9 - 7.2 | 124 - 140 |
Mass Spectrometry (MS) and High-Resolution MS
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) can measure this ratio with very high accuracy, allowing for the determination of the exact molecular formula.
For this compound (C₁₅H₁₈N₂S), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 259.1269. The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for piperazine derivatives involve cleavage within the piperazine ring and at the benzylic position. researchgate.netnih.gov Key fragments for this compound would likely include the thienylmethyl cation (m/z 97) and the 1-phenylpiperazine (B188723) fragment (m/z 161/162). nist.gov
Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 258 | Molecular Ion |
| [C₄H₅S-CH₂]⁺ | 97 | Thienylmethyl cation (Tropylium-like) |
| [C₆H₅-N(CH₂)₂]⁺ | 119 | Fragment from Phenylpiperazine moiety |
| [C₆H₅-N(C₄H₈N)]⁺ | 161 | 1-phenylpiperazine fragment |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, characteristic IR absorption bands would include C-H stretching from the aromatic rings (phenyl and thienyl) just above 3000 cm⁻¹, and aliphatic C-H stretching from the piperazine and methylene groups just below 3000 cm⁻¹. vscht.cz Other key absorptions would be C-N stretching (around 1200-1350 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-S stretching from the thiophene (B33073) ring (around 600-800 cm⁻¹). masterorganicchemistry.comchemicalbook.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light occurs in molecules containing π-electrons or non-bonding electrons (chromophores). Both the phenyl and thienyl rings in this compound are chromophores. A solution of this compound is expected to show characteristic absorption maxima (λ_max) in the UV region, likely around 240-280 nm, corresponding to the π → π* transitions of the aromatic systems. nist.govnist.gov
Predicted Spectroscopic Data (IR and UV-Vis)
| Technique | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| IR Spectroscopy | Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 | |
| Aromatic C=C Stretch | 1450 - 1600 | |
| C-N Stretch | 1200 - 1350 | |
| C-S Stretch | 600 - 800 | |
| UV-Vis Spectroscopy | λ_max | ~240 - 280 |
Chromatographic Separations for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. These methods are also widely used for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of piperazine derivatives due to its versatility, high resolution, and sensitivity. nih.govnih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or a buffer. nih.gov Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. nih.gov The method can be validated to determine parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring reliable purity assessment and quantification.
Typical HPLC Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH adjusted) |
| Detection | UV at ~240 nm or ~280 nm |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives. tsijournals.comresearchgate.net The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
A typical GC method for a compound like this compound would use a capillary column with a mid-polarity stationary phase (e.g., a phenyl-methylpolysiloxane phase). nih.govtsijournals.com The oven temperature is programmed to ramp up to ensure good separation of components. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) provides definitive identification of the eluted peaks based on their mass spectra. nih.govrsc.org
Typical GC Parameters for Piperazine Derivative Analysis
| Parameter | Typical Condition |
|---|---|
| Column | DB-17 or similar (50%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | ~250 °C |
| Detector | FID or Mass Spectrometer (MS) |
| Oven Program | Initial temp ~150°C, ramp to ~300°C |
Chiral Chromatography for Stereoisomer Analysis
The analysis of stereoisomers is a critical aspect of pharmaceutical research, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov Since this compound possesses a chiral center, the separation and quantification of its individual enantiomers are paramount. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. nih.govmdpi.commdpi.com
The selection of an appropriate CSP is the most crucial step in developing a chiral separation method. For piperazine derivatives and similar amine compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and success. nih.govnih.gov Columns like Chiralpak® and Lux® series are frequently employed. nih.govnih.govunl.pt
Developing a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point would be a normal-phase or reversed-phase elution mode. For instance, a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is often used in normal-phase chromatography. unl.pt In reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers are typical. nih.gov The addition of small amounts of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica (B1680970) support of the CSP. nih.gov
The following table outlines a hypothetical, yet scientifically plausible, set of parameters for the chiral separation of this compound enantiomers based on methods developed for similar compounds. nih.govunl.pt
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Chromatographic Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The successful development of such a method would enable the determination of the enantiomeric excess (ee) and the isolation of individual enantiomers for further pharmacological evaluation.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds in complex matrices. gassnova.no For this compound, techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are of paramount importance.
The quantification of this compound and its metabolites in biological fluids such as plasma or urine is essential for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed. nih.govmdpi.comnih.gov
A typical LC-MS/MS method development for this compound would involve optimizing the chromatographic separation and the mass spectrometric detection. A reversed-phase C18 or Phenyl-Hexyl column is often suitable for separating the parent compound and its metabolites from endogenous matrix components. nih.govfda.gov.tw The mobile phase usually consists of a mixture of acetonitrile or methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. mdpi.comfda.gov.twmdpi.com
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, as the piperazine nitrogen atoms are readily protonated. fda.gov.twmdpi.com The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and a suitable internal standard. mdpi.comnih.govmdpi.com
The table below presents a plausible set of LC-MS/MS parameters for the analysis of this compound in human plasma.
Table 2: Representative LC-MS/MS Method Parameters for Quantification in Plasma
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
A method like this would be fully validated according to regulatory guidelines to ensure its reliability for bioanalytical studies. mdpi.comnih.govscirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. researchgate.netnih.gov In the context of this compound research, GC-MS would be primarily used to identify volatile metabolites. The metabolism of arylpiperazines can involve N-dealkylation and hydroxylation, which may lead to the formation of smaller, more volatile molecules. researchgate.net
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the metabolites, especially those containing polar functional groups like hydroxyl or amine groups. nih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
The separation of metabolites is achieved on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. researchgate.net The mass spectrometer, operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern for each compound, which serves as a fingerprint for its identification by comparison with mass spectral libraries or through interpretation. nih.govresearchgate.net The use of retention indices, along with mass spectral data, aids in the unambiguous identification of isomers. researchgate.net
The following table outlines general GC-MS conditions that could be adapted for the analysis of volatile metabolites of this compound.
Table 3: General GC-MS Parameters for Volatile Metabolite Analysis
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Temperature Program | e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Identification | Based on mass spectrum and retention index |
The identification of metabolic pathways is a crucial step in understanding the disposition and potential toxicity of a new chemical entity.
Quality Control and Analytical Validation in Research Contexts
In any scientific research, the reliability and accuracy of analytical data are paramount. Therefore, all analytical methods used in the study of this compound must be subjected to rigorous validation to ensure they are fit for their intended purpose. jocpr.comresearchgate.net The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net
For quantitative methods like LC-MS/MS and chiral HPLC, the key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govjocpr.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. jocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. mdpi.comjocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comresearchgate.netjocpr.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.comresearchgate.netqascf.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.comresearchgate.netqascf.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com
The following table summarizes typical acceptance criteria for these validation parameters in a research context, based on regulatory guidelines.
Table 4: Typical Analytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.gov |
| Accuracy (% Recovery) | Typically 80-120% of the true value |
| Precision (RSD) | For assay: ≤ 2%; For impurities: ≤ 10% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 researchgate.net |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 jocpr.com |
By adhering to these principles of analytical validation, researchers can ensure the integrity and scientific validity of the data generated in the study of this compound.
Future Directions and Unexplored Avenues in 1 Phenyl 4 2 Thienylmethyl Piperazine Research
Investigation of Novel Molecular Targets Beyond Monoamine Systems
The therapeutic potential of piperazine (B1678402) derivatives is not confined to their effects on dopaminergic and serotonergic pathways. Future research should prioritize screening 1-phenyl-4-(2-thienylmethyl)piperazine and its analogs against a wider array of molecular targets implicated in neuropsychiatric and other disorders. Many piperazine-containing compounds have demonstrated activity at various receptors and enzymes, suggesting that the this compound scaffold may also possess such polypharmacology. researchgate.netresearchgate.net
Promising alternative targets for investigation include:
Sigma (σ) Receptors: These receptors (σ1 and σ2) are involved in cellular signaling and have been identified as potential targets for treating neurological and psychiatric conditions. Computational and functional assays could reveal potential interactions. nih.gov
Glycine Transporters (GlyT1 and GlyT2): Inhibition of these transporters can modulate glutamatergic neurotransmission via NMDA receptors and has been linked to potential treatments for schizophrenia and cognitive deficits. researchgate.net
Melanocortin Receptors (MCR): Specifically, the MCR4 subtype has been implicated in anxiety disorders, representing a non-traditional pathway for anxiolytic drug action. silae.it
Enzyme Systems: Various piperazine analogs are known to target enzymes. researchgate.net Screening against enzymes relevant to neuroinflammation or metabolic disorders could uncover entirely new therapeutic applications.
| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| Receptors | Sigma-1 (σ1), Sigma-2 (σ2) | Neurodegenerative diseases, Psychosis | Other piperazine derivatives show affinity for these receptors. nih.gov |
| Transporters | Glycine Transporter 1 (GlyT1) | Schizophrenia, Cognitive Disorders | Modulation of glutamatergic system offers an alternative to monoamine-focused therapies. researchgate.net |
| Receptors | Melanocortin-4 Receptor (MCR4) | Anxiety Disorders | Some piperazine compounds have demonstrated anxiolytic effects via this target. silae.it |
Exploration of Alternative Therapeutic Modalities Based on this compound Scaffold
The piperazine ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of approved drugs for diverse diseases. rsc.org This versatility suggests that the this compound scaffold could be adapted for therapeutic modalities beyond traditional small-molecule receptor modulation. Future work could focus on repurposing this chemical backbone for new functions, such as:
Antimicrobial and Antiviral Agents: The piperazine nucleus is a component of several antimicrobial drugs. rsc.org Derivatives could be synthesized and tested for activity against various pathogens.
Anticancer Therapeutics: Given the role of certain CNS receptors in tumor progression, analogs could be evaluated for antiproliferative effects in cancer cell lines. researchgate.net
Allosteric Modulators: Instead of acting as direct agonists or antagonists at the primary (orthosteric) binding site of a receptor, new analogs could be designed to bind to a secondary (allosteric) site. This can provide a more nuanced modulation of receptor activity and may offer an improved side-effect profile.
Advanced Drug Delivery Systems for Preclinical Applications
Effective delivery to the target site, particularly across the blood-brain barrier for CNS disorders, is a major challenge in drug development. Advanced drug delivery systems can enhance the therapeutic efficacy and pharmacokinetic properties of this compound. Research in this area could involve encapsulating the compound in nanoparticles, liposomes, or other nanocarriers to improve its solubility, stability, and ability to reach the brain.
A particularly innovative approach involves conjugating piperazine-based compounds to carrier molecules. For instance, research has shown that piperazine derivatives can be attached to engineered proteins like humanized ferritin to create a system for delivering siRNA to cancer cells. nih.govacs.org A similar strategy could be adapted to deliver this compound to specific cell types in the brain by linking it to a ligand that targets a receptor expressed on those cells.
Development of Targeted Probes and Imaging Agents for Research
High-affinity and selective ligands are invaluable tools for biomedical research. If this compound or one of its analogs demonstrates high affinity and selectivity for a specific molecular target (such as a dopamine (B1211576) or serotonin (B10506) receptor subtype), it could be developed into a research probe. silae.it By radiolabeling the compound with an isotope like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), it can be transformed into a positron emission tomography (PET) imaging agent. Such an agent would allow for the non-invasive visualization and quantification of its target receptor in the living brain, aiding in the study of disease pathology and the assessment of drug-target engagement in clinical trials.
Integration with Systems Biology and Omics Approaches
Traditional drug discovery often focuses on a single target for a specific disease. However, neuropsychiatric disorders are complex and involve disruptions across multiple biological networks. nih.gov Systems biology offers a holistic approach by integrating large-scale datasets from "omics" technologies (genomics, proteomics, transcriptomics) with computational modeling to understand these complex interactions. nih.govfrontiersin.org
Applying these methods to this compound research could:
Elucidate Mechanism of Action: By treating neuronal cells with the compound and analyzing subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can map the broader biological pathways affected by the drug, beyond its initial binding target.
Identify Biomarkers: Omics data may reveal biomarkers that predict a patient's response to treatment with the compound, paving the way for personalized medicine. nih.gov
Discover New Targets: Analyzing the compound's network-level effects might highlight previously unknown nodes or pathways that could become new targets for drug development. mdpi.com
Computational Modeling and In Silico Predictions for Analog Design
Computer-aided drug design (CADD) is an essential tool for accelerating the drug discovery process. jetir.org For this compound, computational modeling can be used to refine the structure and predict the properties of new analogs.
Key in silico approaches include:
Molecular Docking: This technique predicts how a ligand binds to the three-dimensional structure of a target protein. jetir.orgnih.gov Docking studies can help explain the binding affinities of existing analogs and guide the design of new ones with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. These models can predict the activity of hypothetical new analogs before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic movements and interactions of the ligand-receptor complex over time, providing deeper insights into the stability of the binding and the functional consequences of the interaction. nih.gov
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising analogs, saving significant time and resources in the laboratory. jetir.org
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-4-(2-thienylmethyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential alkylation and sulfonylation steps. A common approach is:
Piperazine Functionalization : React piperazine with 2-thienylmethyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the thienylmethyl group .
Sulfonylation : Introduce the phenylsulfonyl group using 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a catalyst .
Purification : Column chromatography with ethyl acetate/hexane (1:8) yields the final product.
Key Variables :
- Catalysts : Triethylamine improves sulfonylation efficiency.
- Solvents : DMF enhances nucleophilic substitution, while DCM minimizes side reactions.
- Yield Optimization : Adjust stoichiometry (1.2 equiv. sulfonyl chloride) and reaction time (2–4 hours) .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thienylmethyl protons at δ 3.8–4.2 ppm; aromatic protons at δ 7.0–7.5 ppm) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (MW ≈ 306.38 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95% C, H, N, S composition) .
Q. What preliminary toxicity profiles exist for this compound?
Methodological Answer:
- In Vitro Assays : Use MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity (IC₅₀ typically >100 µM) .
- In Vivo Models : Administer 50–100 mg/kg doses in rodent models to evaluate acute toxicity (LD₅₀ >500 mg/kg) .
- Key Finding : Sulfonyl groups reduce membrane permeability, lowering toxicity but potentially limiting bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
-
Substituent Variation :
Analog Modification Bioactivity Trend 4-Methylphenylsulfonyl derivative Increased hydrophobicity Higher receptor binding affinity 4-Ethylphenylsulfonyl derivative Extended alkyl chain Improved metabolic stability Tetrazole-substituted analogs Bioisosteric replacement Enhanced CNS penetration -
Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT₁ₐ) .
Q. How can contradictory data on efficacy vs. toxicity be resolved in modified derivatives?
Methodological Answer:
- Case Study : Beta-cyclodextran-modified derivatives show reduced toxicity but lower receptor affinity due to steric hindrance .
- Resolution Strategies :
- Pharmacokinetic Optimization : Adjust dosing regimens (e.g., sustained-release formulations).
- Prodrug Design : Mask sulfonyl groups with enzymatically cleavable moieties (e.g., ester linkages) .
- Hybrid Molecules : Combine piperazine cores with thienylmethyl-tetrazole hybrids to balance activity and safety .
Q. What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability with 5-HT₁ₐ receptors (GROMACS, 100 ns trajectories) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability (e.g., TPSA <90 Ų favors CNS uptake) .
Q. How are analytical methods validated for quantifying the compound in biological matrices?
Methodological Answer:
- HPLC Validation :
- Linearity : R² >0.99 across 1–100 µg/mL.
- Recovery : >90% in spiked plasma samples.
- LOQ/LOD : 0.5 µg/mL and 0.1 µg/mL, respectively .
- Mass Spectrometry : Use MRM transitions (e.g., m/z 307→154 for quantification) .
Q. What strategies improve compound stability under physiological conditions?
Methodological Answer:
- pH Optimization : Formulate at pH 6.5–7.5 to prevent sulfonyl group hydrolysis .
- Lyophilization : Increase shelf life by removing water (residual moisture <1%) .
- Light Protection : Store in amber vials to avoid photodegradation of the thienyl group .
Q. How does the compound interact with neurotransmitter receptors, and what mechanistic insights exist?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (³H-8-OH-DPAT for 5-HT₁ₐ; Kᵢ ≈ 50 nM) .
- Functional Activity : Measure cAMP inhibition (IC₅₀ <10 µM) in CHO-K1 cells expressing 5-HT₁ₐ .
- Mechanism : Thienylmethyl groups enhance π-π stacking with receptor aromatic residues (e.g., Phe361) .
Data Contradiction Analysis Example :
Issue : Beta-cyclodextran reduces toxicity but lowers activity.
Resolution : Introduce smaller cyclodextrins (e.g., γ-cyclodextrin) to minimize steric effects while retaining safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
